1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Imidazole-1-ethanol, alpha-(3-bromophenyl)-” is a chemical compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a key component in functional molecules used in a variety of applications .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Chemical Reactions Analysis
Imidazoles are versatile and are used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Wissenschaftliche Forschungsanwendungen
Radiosensitizers and Bioreductively Activated Cytotoxins
- Alpha-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, including those with bromophenyl groups, have been synthesized and evaluated for their potential as prodrugs of radiosensitizers and bioreductively activated cytotoxins. These compounds show selective toxicity towards hypoxic tumor cells, making them promising candidates for cancer treatment. The study by Jenkins et al. (1990) highlighted the synthesis and evaluation of such compounds, demonstrating their biological activity and rate of conversion under physiological conditions (Jenkins et al., 1990).
Anticonvulsant Activity
- The structure-activity relationships of (arylalkyl)imidazoles, including alpha-(3-bromophenyl)-1H-imidazole-1-ethanol analogs, have been explored for their anticonvulsant properties. Robertson et al. (1986) compared these compounds with nafimidone and denzimol, revealing that the alkylimidazole portion of the molecule plays a crucial role in their activity. These findings suggest potential applications in the treatment of epilepsy (Robertson et al., 1986).
Antimicrobial Agents
- Imidazole derivatives, including those with bromophenyl groups, have been synthesized and tested for their antimicrobial activities. Narwal et al. (2012) focused on synthesizing various derivatives and evaluating their effectiveness against Candida albicans, highlighting the therapeutic potential of these compounds in combating fungal infections (Narwal et al., 2012).
Heme Oxygenase-1 Inhibitors
- The semipreparative enantioresolution of compounds, including 1-[4-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazole-1-yl)ethanol, has been developed for the selective inhibition of heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme. These inhibitors, as described by Ianni et al. (2020), offer insights into the development of new therapeutic agents for diseases related to heme metabolism (Ianni et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of imidazole derivatives, including those with specific bromophenyl groups, have been explored for various applications in organic chemistry and material science. For instance, the work by Zhong-gao (2011) on the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole demonstrates the versatility of these compounds in creating complex molecular structures (Zhong-gao, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-imidazol-1-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-3-1-2-9(6-10)11(15)7-14-5-4-13-8-14/h1-6,8,11,15H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDHDXHRVIRIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN2C=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.